N-(2-aminoethyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-15-9-10(8-11(15)12(17)14-3-2-13)21(18,19)16-4-6-20-7-5-16/h8-9H,2-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBNVXBIDOKTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCN)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141659 | |
| Record name | N-(2-Aminoethyl)-1-methyl-4-(4-morpholinylsulfonyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-72-8 | |
| Record name | N-(2-Aminoethyl)-1-methyl-4-(4-morpholinylsulfonyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-1-methyl-4-(4-morpholinylsulfonyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(2-aminoethyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide, known by its CAS number 1000932-72-8, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanism of action, synthesis, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 316.38 g/mol
- CAS Number : 1000932-72-8
This compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. The compound has been studied for its potential as a tyrosine kinase inhibitor , which plays a crucial role in the regulation of cell division and growth.
Antitumor Activity
Recent studies have indicated that pyrrole derivatives, including this compound, show promise as antitumor agents. The compound's ability to inhibit cancer cell proliferation has been linked to its interactions with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HCT-116 Colon Cancer | 1.0 - 1.6 | Dubinina et al., 2007 |
| Tyrosine Kinase Inhibition | EGFR/VEGFR | Not specified | Garmanchuk et al., 2013 |
| Antioxidant | General | Not specified | Kuznietsova et al., 2016 |
Case Studies
- In Vitro Studies : this compound was tested against various cancer cell lines, demonstrating significant inhibition of cell growth. For instance, in studies involving HCT-116 colon cancer cells, the compound exhibited an IC50 value indicating potent antiproliferative activity .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and incidence. In a chemically induced colon cancer model in rats, treatment with the compound resulted in a marked reduction in tumor growth .
Synthesis
The synthesis of this compound involves several steps that incorporate various chemical reactions aimed at modifying the pyrrole structure to enhance its biological properties. The synthetic route typically includes:
- Formation of the pyrrole ring.
- Introduction of the morpholine sulfonyl group.
- Addition of the aminoethyl side chain.
Scientific Research Applications
N-(2-aminoethyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide, commonly referred to by its CAS number 1000932-72-8, is a compound with diverse applications in scientific research. This article provides a detailed overview of its applications, synthesizing information from various verified sources and presenting comprehensive data tables and case studies.
Biological Research
This compound has been utilized in various biological studies. Its structure allows it to interact with specific biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
In a study examining the effects of this compound on specific enzymes related to cancer pathways, it was found to inhibit the activity of certain kinases, suggesting potential as a therapeutic agent in oncology .
Medicinal Chemistry
The compound's unique functional groups have made it an important subject in medicinal chemistry for designing new drugs. Its morpholine sulfonyl group is particularly noteworthy for enhancing solubility and bioavailability of drug candidates.
Case Study: Drug Development
Research has demonstrated that derivatives of this compound exhibit improved efficacy against specific cancer cell lines compared to traditional chemotherapeutics. This highlights its potential as a lead compound for further drug development .
Material Science
Recent studies have explored the use of this compound in creating novel materials with enhanced properties, such as increased thermal stability and mechanical strength.
Case Study: Polymer Synthesis
In polymer science, this compound has been incorporated into polymer matrices to improve their mechanical properties and thermal resistance, making it suitable for applications in high-performance materials .
Analytical Chemistry
The compound is also used as a standard reference material in analytical chemistry, particularly in mass spectrometry and chromatography due to its well-defined chemical structure.
Case Study: Calibration Standards
In one instance, researchers used this compound to create calibration standards for quantitative analysis of similar compounds in complex mixtures, demonstrating its utility in analytical methodologies .
Comparison with Similar Compounds
Compound 75 (N-(2-{[amino(imino)methyl]amino}ethyl)-1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}-1H-pyrrole-2-carboxamide hydrochloride)
- Structure : Features a nitro group at position 4 of the pyrrole ring and a guanidine-like side chain on the carboxamide nitrogen.
- Synthesis: Synthesized via coupling of 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride with an aminoethylguanidine derivative, yielding 65% after flash chromatography .
- Key Differences : The nitro group (electron-withdrawing) contrasts with the morpholine sulfonyl group in the target compound. This substitution may alter reactivity and binding affinity.
MGB32 ((E)-1-methyl-4-(1-methyl-4-(4-styrylbenzamido)-1H-pyrrole-2-carboxamido)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide)
- Structure: Contains a styrylbenzamido group and a 3-morpholinopropyl side chain.
- Synthesis: Prepared using 4-stilbenecarboxylic acid, achieving a 36% yield. The morpholinopropyl group enhances solubility and target interaction .
- Key Differences: The target compound lacks the styrylbenzamido moiety, which is critical for DNA minor groove binding in antiamoebic applications .
Bersacapavir (N-(3-cyano-4-fluorophenyl)-1-methyl-4-{[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl}-1H-pyrrole-2-carboxamide)
- Structure: Includes a trifluoropropyl sulfamoyl group and a cyano-fluorophenyl substituent.
- Activity : Antiviral agent, highlighting the role of sulfonamide/sulfamoyl groups in targeting viral enzymes .
- Key Differences : The morpholine sulfonyl group in the target compound may offer distinct hydrogen-bonding interactions compared to bersacapavir’s trifluoropropyl sulfamoyl group.
Physicochemical and Spectroscopic Data
- 1H NMR Trends: Compound 75: δ 2.11–3.46 ppm (aliphatic protons), characteristic of aminoethylguanidine and nitro groups . MGB32: δ 3.10–3.46 ppm (morpholinopropyl protons), aligning with the target compound’s morpholine sulfonyl signals .
- Mass Spectrometry : Compound 75 showed [M+H]⁺ at m/z 495 (FAB), while the target compound’s larger morpholine sulfonyl group would likely increase molecular weight significantly .
Preparation Methods
Pyrrole Core Functionalization
The pyrrole ring is first functionalized at the 2-position with a carboxamide group and methylated at the nitrogen (N-1). This is often achieved by:
- Starting from 1-methylpyrrole or 1-methylpyrrole-2-carboxylic acid derivatives.
- Conversion of carboxylic acid to acid chloride or activated ester intermediates.
- Subsequent coupling with aminoethyl compounds to form the carboxamide linkage.
Sulfonylation with Morpholine-4-sulfonyl Group
The 4-position sulfonylation involves:
- Introduction of the morpholine-4-sulfonyl group via sulfonyl chloride intermediates or sulfonylation reagents.
- Reaction conditions typically involve nucleophilic substitution or sulfonamide formation under controlled temperature and solvent conditions.
Amide Bond Formation with 2-Aminoethyl Group
The aminoethyl side chain is introduced by:
- Reaction of the activated carboxylic acid derivative of the pyrrole with ethylenediamine or 2-aminoethyl derivatives.
- This step is often carried out under mild heating and in the presence of base or coupling agents to facilitate amide bond formation.
Representative Industrial-Scale Preparation (Adapted from Related Morpholine-Carboxamide Syntheses)
A closely related compound, N-(2-aminoethyl)morpholine-4-carboxamide oxalate, has been synthesized on an industrial scale with the following process, which can be adapted for the target compound:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethylenediamine + N-phenoxycarbonylmorpholine | Stirring at 64–70 °C for 6–7 hours to form the amide intermediate | - | Recovery of excess ethylenediamine by distillation |
| 2 | Sodium hydroxide in acetone (pH 11–12) | Precipitation of solids, filtration, and acetone recovery | - | Controls pH and purity |
| 3 | Oxalic acid in ethanol/water at 20 °C (pH 2–3) | Precipitation of oxalate salt, reflux, crystallization, and drying | 89.8 | Final product crystallized and dried |
This process yields a high-purity amide salt suitable for further functionalization.
Literature-Reported Synthetic Routes for Pyrrole Sulfonyl Derivatives
- Sulfonylation of pyrrole derivatives with morpholine-4-sulfonyl chloride under mild conditions yields sulfonylated pyrroles with moderate to good yields.
- Oxidative cyclization and diazotation steps have been reported for related heterocyclic systems, enabling introduction of sulfonyl and aminoethyl groups in a stepwise manner.
- Hydrazine hydrate and formaldehyde reactions in DMF have been used to introduce morpholin-4-ylmethyl groups onto pyrrole-based heterocycles, which may be adapted for sulfonyl derivatives.
Data Table: Summary of Preparation Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Amide formation with ethylenediamine | N-phenoxycarbonylmorpholine, stirring | 64–70 | 6–7 hours | - | Industrial scale; ethylenediamine recovery |
| pH adjustment and precipitation | NaOH in acetone, pH 11–12 | 20 | - | - | Solid precipitation and filtration |
| Oxalate salt crystallization | Oxalic acid in EtOH/H2O, reflux | 20 | 0.5 hours | 89.8 | High purity product |
| Sulfonylation of pyrrole core | Morpholine-4-sulfonyl chloride | Room temp to 60 | Several hours | Moderate | Requires controlled conditions |
| Aminoethyl side chain attachment | Reaction with ethylenediamine or aminoethyl amine | Mild heating | Hours | Moderate | Amide bond formation |
Research Findings and Observations
- The yields for sulfonylation and amide coupling steps vary depending on the reagents and conditions but generally fall within moderate to good ranges (40–90%).
- Industrial processes prioritize high purity and scalability, often using pH control, solvent recovery, and crystallization techniques to optimize yield and product quality.
- Spectroscopic analysis (IR, NMR) confirms the successful introduction of functional groups, with characteristic signals for sulfonyl groups and amide bonds.
- The synthesis of related pyrrole derivatives has been extensively studied due to their pharmacological potential, with ongoing optimization to improve yields and reduce by-products.
Q & A
Q. What are the common synthetic routes for preparing N-(2-aminoethyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide?
The compound is typically synthesized via coupling reactions between activated pyrrole intermediates and amine derivatives. For example:
- Step 1 : React 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carbonyl chloride with N-(2-aminoethyl)carboxamide in the presence of a base (e.g., triethylamine) under inert conditions .
- Step 2 : Purify the crude product using flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound. Yields range from 65% to 88%, depending on substituent reactivity and solvent systems .
- Characterization : Confirm purity via -NMR (e.g., δ 7.74 ppm for amide protons) and mass spectrometry (ESI or FAB) .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- -NMR and -NMR : Assign signals for the morpholine sulfonyl group (δ ~2.8–3.5 ppm for morpholine protons; δ ~110–120 ppm for sulfonyl carbons) and pyrrole ring protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Use ESI or FAB to confirm molecular ion peaks (e.g., [M+H] at m/z 631.72 for related analogs) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and aminoethyl groups) .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC determination) .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., GPCRs) .
- Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines to screen for antiproliferative effects .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- SAR Studies : Replace the morpholine sulfonyl group with alternative sulfonamides (e.g., benzenesulfonamide) to enhance solubility or metabolic stability. Compare logP and plasma protein binding profiles .
- Aminoethyl Chain Modifications : Introduce cyclic amines (e.g., piperazine) or PEG linkers to improve blood-brain barrier penetration .
- Proteolytic Stability : Assess susceptibility to esterases or amidases via HPLC-MS stability assays in simulated biological fluids .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Cross-Validation : Compare -NMR coupling constants with X-ray-derived dihedral angles (e.g., pyrrole ring planarity vs. observed splitting patterns) .
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility in solution that may differ from solid-state structures .
- DFT Calculations : Use computational models (e.g., Gaussian) to simulate NMR shifts and validate experimental data .
Q. What strategies address low synthetic yields in scale-up reactions?
- Optimize Coupling Conditions : Screen coupling reagents (e.g., HATU vs. EDC/HOBt) and solvents (e.g., DMF vs. dichloromethane) to improve efficiency .
- Protection/Deprotection : Temporarily protect the aminoethyl group (e.g., Boc-protection) to prevent side reactions during sulfonylation .
- Continuous Flow Synthesis : Implement microreactors to enhance mixing and heat transfer for exothermic steps .
Q. How does the morpholine sulfonyl group influence target binding?
- Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase) to identify hydrogen bonds between the sulfonyl oxygen and active-site residues .
- Comparative Studies : Synthesize analogs lacking the morpholine group and measure binding affinity shifts via surface plasmon resonance (SPR) .
- Crystallography : Co-crystallize the compound with its target to visualize binding modes (e.g., sulfonyl group occupying hydrophobic pockets) .
Q. What advanced techniques validate the compound’s mechanism of action?
- CRISPR-Cas9 Knockout Models : Delete putative target genes in cell lines to confirm on-target effects .
- Metabolomics : LC-MS profiling to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
- In Vivo Pharmacodynamics : Monitor target engagement in animal models using PET tracers or biomarker assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
